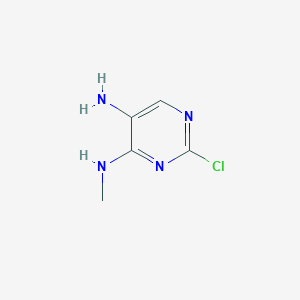

2-Chloro-N4-methylpyrimidine-4,5-diamine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-4-N-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-8-4-3(7)2-9-5(6)10-4/h2H,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGJDQNGSRECJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428063 | |

| Record name | 2-Chloro-N4-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17587-95-0 | |

| Record name | 2-Chloro-N4-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-N4-methylpyrimidine-4,5-diamine: A Versatile Intermediate in Medicinal Chemistry

This document provides an in-depth technical overview of 2-Chloro-N4-methylpyrimidine-4,5-diamine, a heterocyclic compound of significant interest to researchers in drug discovery and synthetic chemistry. Given the limited direct literature on this specific molecule, this guide synthesizes data from closely related structural analogs and established principles of pyrimidine chemistry to provide a robust framework for its utilization. We will explore its core properties, predictable reactivity, synthetic strategies, and potential applications, offering field-proven insights into its handling and strategic deployment in research and development.

Introduction: The Pyrimidine-4,5-diamine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage with a wide range of biological targets.[1][2] As a fundamental component of nucleic acids, its derivatives are well-suited to interact with enzymes and receptors.[1] The 4,5-diaminopyrimidine substructure is particularly valuable as it serves as a direct precursor to purines and other fused heterocyclic systems, making it a "privileged scaffold" in the synthesis of kinase inhibitors, antivirals, and other targeted therapies.

This compound builds upon this foundation by incorporating two key features:

-

A chloro group at the C2 position : This serves as a highly versatile synthetic handle, activated for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

-

An N4-methyl group : This modification subtly alters the molecule's electronic profile, solubility, and steric properties compared to its unsubstituted counterpart, providing a vector for fine-tuning molecular interactions and pharmacokinetic properties.

This guide will treat this compound not just as a static molecule, but as a dynamic synthetic platform, explaining the chemical rationale behind its utility.

Physicochemical and Structural Characteristics

While comprehensive experimental data for this compound is not widely published, we can infer its properties from its structure and data from the closely related analog, 2-Chloropyrimidine-4,5-diamine.[3] These properties are essential for planning reactions, purification, and formulation.

Core Properties

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | - |

| CAS Number | 17587-95-0 | [4] |

| Molecular Formula | C₅H₇ClN₄ | Calculated |

| Molecular Weight | 158.59 g/mol | [5] |

| Appearance | Expected to be an off-white to brown solid | Inferred from related pyrimidines[6] |

| Melting Point | Not available. Analog (2-Chloropyrimidine-4,5-diamine) has no defined MP. | [3] |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and low solubility in water. | Chemical structure analysis |

| pKa | The amino groups provide basic character, while the pyrimidine nitrogens are weakly basic. | Chemical structure analysis |

Chemical Structure

The structure combines an electron-deficient pyrimidine ring with electron-donating amino groups. The chloro-substituent at C2 is particularly activated towards displacement due to the electron-withdrawing effect of the adjacent ring nitrogens.

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A common and effective strategy for synthesizing 4,5-diaminopyrimidines involves the reduction of an ortho-nitro-amino precursor. This approach is advantageous as the nitro-substituted pyrimidine is often more straightforward to construct. A plausible, field-proven methodology would proceed as follows:

Caption: Plausible synthetic workflow for the target compound.

This reduction is typically high-yielding and clean. The choice of reducing agent—catalytic hydrogenation (H₂/Pd-C) versus a metal catalyst like iron powder in the presence of an acid or ammonium chloride—depends on the presence of other reducible functional groups in the molecule.[7] The iron/ammonium chloride system is often preferred for its cost-effectiveness and tolerance of other functional groups.[7]

Core Reactivity: The C2-Chloro Group as a Synthetic Linchpin

The primary locus of reactivity is the C2-chloro substituent. Its susceptibility to nucleophilic displacement and cross-coupling reactions is the main reason this compound is a valuable intermediate.

Caption: Key reactivity pathways for functionalizing the C2 position.

-

Nucleophilic Aromatic Substitution (SNAr): This is the most common transformation. The reaction proceeds readily with a wide range of nucleophiles. From an experimental standpoint, the choice of solvent and base is critical. A polar aprotic solvent like DMF or NMP is typical, and a non-nucleophilic base (e.g., DIPEA) is used to scavenge the HCl byproduct without competing with the primary nucleophile. Reactions with phenoxides and thiophenoxides are also highly effective.[1]

-

Palladium-Catalyzed Cross-Coupling: For the formation of C-C or C-N bonds with more complex or sterically hindered partners, cross-coupling reactions are indispensable.

-

Suzuki-Miyaura Coupling: Reacting the C2-chloro position with aryl or heteroaryl boronic acids (or esters) provides a powerful route to biaryl structures, which are common motifs in kinase inhibitors.[8]

-

Buchwald-Hartwig Amination: This reaction allows for the introduction of a diverse range of primary or secondary amines at the C2 position, often under milder conditions than traditional SNAr.[2]

-

Experimental Protocol: Exemplar SNAr Reaction

The following protocol describes a general, self-validating procedure for the displacement of the C2-chloro group with a generic primary amine.

Objective: To synthesize a 2,N4-disubstituted-pyrimidine-4,5-diamine derivative.

Materials:

-

This compound (1.0 eq)

-

Desired Primary Amine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

-

Solvent & Reagents: Dissolve the starting material in anhydrous DMF. Add the desired primary amine (1.2 eq), followed by the dropwise addition of DIPEA (2.5 eq) at room temperature. Causality Note: Using excess DIPEA ensures that the HCl generated is fully neutralized, preventing protonation of the amine nucleophile and driving the reaction to completion.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Trustworthiness Note: A co-spotted TLC plate (starting material, reaction mixture, co-spot) provides a reliable method to track the consumption of the limiting reagent.

-

Workup: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x). Rationale: This aqueous workup removes the DMF solvent and DIPEA-HCl salt.

-

Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (to remove any residual acid) and brine (to reduce the water content).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final product.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile building block for synthesizing biologically active molecules.

Caption: Role as an intermediate in drug discovery.

-

Precursor to Purine Analogs: The 4,5-diamine moiety is perfectly arranged for cyclization. Reaction with reagents like formic acid, orthoesters, or cyanates can close the second ring to form substituted purines, which are central to many anticancer and antiviral drugs.

-

Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif in many FDA-approved kinase inhibitors (e.g., Imatinib).[1] This compound provides an entry point to novel inhibitors where the C2 substituent can be elaborated to target the solvent-front region of the ATP-binding pocket, while the N4-methyl group can be used to optimize solubility and cell permeability.

-

Antimicrobial Agents: Pyrimidine derivatives have a long history as antimicrobial agents.[8][9] The ability to readily diversify the C2 position allows for the rapid generation of libraries of compounds for screening against bacterial and fungal pathogens.[1]

Safety, Handling, and Toxicology

As a laboratory chemical, this compound must be handled with appropriate care. The hazard profile is based on data from closely related chlorodiaminopyrimidines.[3][4][10]

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[4] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

Standard Handling Protocol:

-

Always handle this compound in a certified chemical fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.

-

Avoid generating dust. If weighing out the solid, do so carefully.

-

Keep the container tightly closed and store in a cool, dry, well-ventilated area away from strong oxidizing agents.[11]

Conclusion

This compound represents a high-potential, versatile intermediate for drug discovery and development. While direct characterization data is sparse, its behavior can be reliably predicted based on the well-understood chemistry of the chloropyrimidine and 4,5-diaminopyrimidine scaffolds. Its primary value lies in the synthetically tractable C2-chloro group, which serves as a gateway for diversification through nucleophilic substitution and cross-coupling reactions. The strategic importance of its core structure as a precursor to purines and a key element in kinase inhibitors ensures its continued relevance for researchers aiming to construct novel, biologically active molecules. As with any specialized reagent, further experimental validation of its properties is warranted, but the foundational chemical principles outlined in this guide provide a solid and authoritative basis for its immediate application in research.

References

- CymitQuimica. (2024). Safety Data Sheet: this compound.

- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.

- Thermo Fisher Scientific. (2013). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.

- Sigma-Aldrich. (2021). Safety Data Sheet: N,N-dimethylpyridin-4-amine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Chloro-N4,N4-diethylpyrimidine-2,4-diamine.

-

PubChem. 2-Chloro-4-methylpyrimidine (CID 11629607). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 2-Chloro-5-methylpyrimidin-4-amine (CID 4302175). National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]

-

PubChem. 2-Chloropyrimidine-4,5-diamine (CID 84565). National Center for Biotechnology Information. Retrieved from [Link]

-

Li, H., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2089. Retrieved from [Link]

-

CAS Common Chemistry. Ammonia. Retrieved from [Link]

-

PubChem. 2,4-Diamino-6-chloropyrimidine (CID 67432). National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(10), 104149. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Retrieved from [Link]

-

Scribd. K WCofhxdhn ONAAHQbz 3 ECsrnznob 7 XZ G. Retrieved from [Link]

-

G., S. S., & G., S. K. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6466. Retrieved from [Link]

- Google Patents. (2023). WO2023134582A1 - Pyrimidine-2,4-diamine derivatives and preparation method and use thereof.

-

European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloropyrimidine-4,5-diamine | C4H5ClN4 | CID 84565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

The Strategic Utility of 2-Chloro-N4-methylpyrimidine-4,5-diamine as a Synthetic Intermediate

An In-depth Technical Guide

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-N4-methylpyrimidine-4,5-diamine, a pivotal intermediate in modern synthetic and medicinal chemistry. We will dissect its strategic importance, physicochemical properties, and core reactivity. This document serves as a resource for researchers and drug development professionals, offering not just protocols but the underlying chemical logic that governs its application. We explore its role as a versatile scaffold, particularly in the construction of purine analogs and other complex heterocyclic systems that are cornerstones of numerous therapeutic agents.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, the pyrimidine ring system is a fundamental heterocyclic scaffold, integral to essential biological processes and forming the core of countless therapeutic agents.[1][2] Its presence in nucleic acids and Vitamin B1 allows pyrimidine derivatives to readily interact with a wide array of biomolecules.[1] The strategic modification of this scaffold is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and biological properties to achieve desired therapeutic effects.[3]

Within this vast chemical space, This compound (specifically, the 6-chloro isomer, CAS 52602-68-3, is often the subject of research) emerges as a particularly valuable building block.[3] Its structure is a masterclass in synthetic potential, featuring three key reactive sites:

-

An Electrophilic C2 Chlorine Atom: This halogen is activated by the electron-withdrawing pyrimidine ring, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr).

-

A Vicinal Diamine Moiety (C4 & C5): These adjacent amino groups are perfectly positioned for cyclization reactions, allowing for the facile construction of fused five-membered rings.

-

Differentiated Amino Groups: The presence of a primary amine (at C5) and a secondary methylamine (at C4) offers the potential for regioselective reactions under carefully controlled conditions.

This unique combination of functional groups allows chemists to build molecular complexity in a controlled, stepwise manner, making it a preferred intermediate for synthesizing libraries of compounds targeting diverse biological pathways, from kinase inhibition in oncology to antiviral therapies.[4]

Physicochemical Properties and Handling

A thorough understanding of the intermediate's physical and chemical properties is paramount for its effective and safe use in a laboratory setting.

| Property | Data | Source(s) |

| IUPAC Name | 6-Chloro-N4-methylpyrimidine-4,5-diamine | [3] |

| Synonyms | 5-Amino-4-chloro-6-(methylamino)pyrimidine | - |

| CAS Number | 52602-68-3 | [3] |

| Molecular Formula | C₅H₇ClN₄ | [5] |

| Molecular Weight | 158.59 g/mol | [5] |

| Appearance | Typically an off-white to solid | |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. | General |

| Storage | Store in a cool, dry, well-ventilated area away from light and moisture. | [5] |

Safety & Handling: Substituted chloropyrimidines should be handled with care in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. They can be harmful if swallowed, cause skin irritation, and may cause serious eye damage.[6][7][8]

Synthesis of the Intermediate: A Plausible Pathway

The synthesis of this compound is a multi-step process that leverages fundamental heterocyclic chemistry principles. While multiple routes exist, a common and logical strategy involves the construction of the pyrimidine core followed by sequential functionalization.

Caption: A plausible synthetic workflow for the target intermediate.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, logical pathway derived from established pyrimidine chemistry.[9][10]

Step 1: Dichlorination of a Uracil Precursor

-

Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge 4,5-diaminouracil (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask at 0 °C.

-

Reaction: Slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. The pH is carefully adjusted to ~8 with a base (e.g., NaOH solution).

-

Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the dichlorinated intermediate.

Step 2: Regioselective Monomethylamination

-

Setup: Dissolve the 2,4-dichloro-5-aminopyrimidine intermediate (1 equivalent) in a suitable solvent like ethanol or isopropanol in a sealed vessel.

-

Reagent Addition: Add a solution of methylamine (e.g., 40% in H₂O, 1.1-1.5 equivalents) dropwise at room temperature. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in this scaffold.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, concentrate the solvent and purify the crude product.

-

Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this intermediate stems from two primary modes of reactivity: nucleophilic substitution at the C2 position and cyclization involving the diamine moiety.

A. Nucleophilic Aromatic Substitution (SNAr)

The C2 chlorine is readily displaced by a wide variety of nucleophiles.[1] This reaction is the cornerstone for introducing diverse side chains and building blocks, allowing for extensive structure-activity relationship (SAR) studies.

-

Nitrogen Nucleophiles: Primary and secondary amines react to form 2-aminopyrimidine derivatives.

-

Oxygen Nucleophiles: Alkoxides and phenoxides yield 2-alkoxy/aryloxy pyrimidines.

-

Sulfur Nucleophiles: Thiolates react to produce 2-thioether pyrimidines.

Caption: General scheme for SNAr at the C2 position.

B. Cyclization to Fused Heterocycles: The Gateway to Purines

The most powerful application of this intermediate is its use in constructing fused heterocyclic systems, most notably purines, which are central to many kinase inhibitors. The vicinal diamines are poised to react with a C1-electrophile to form a five-membered imidazole ring.

Protocol: Synthesis of a 2-Substituted Purine Analog

-

Setup: Dissolve this compound (1 equivalent) in a suitable solvent. For cyclization with formic acid, the acid itself can serve as the solvent. For other electrophiles like triethyl orthoformate, a high-boiling solvent like DMF can be used.

-

Reagent Addition: Add the C1-electrophile. Common choices include:

-

Formic Acid (HCOOH): Leads to an unsubstituted purine at the 8-position.

-

Triethyl Orthoformate (CH(OEt)₃): Also yields an unsubstituted 8-position purine after cyclization and elimination.

-

A Carboxylic Acid (R-COOH) with a coupling agent or heat: Yields an 8-substituted purine.

-

Cyanogen Bromide (BrCN): Forms an 8-amino purine.

-

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete as monitored by LC-MS.

-

Work-up & Isolation: Cool the reaction mixture. If the product precipitates, it can be filtered. Otherwise, neutralize the acid and extract with an organic solvent. The crude product is then purified by chromatography or recrystallization.

Caption: Two-step workflow from the intermediate to a functionalized purine analog.

This two-step sequence of cyclization followed by SNAr (or vice-versa) provides a robust and modular approach to synthesizing large libraries of purine-based compounds for screening in drug discovery programs.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient construction of molecular complexity. Its well-defined reactivity allows for predictable and high-yielding transformations, including nucleophilic substitutions and cyclizations. This dual functionality makes it an indispensable intermediate for accessing the privileged purine scaffold and its analogs, which continue to be a rich source of new therapeutic agents. For research teams in drug development, mastering the application of this intermediate opens a direct and versatile route to novel chemical entities with significant pharmacological potential.

References

-

2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

6-CHLORO-2-METHYLPYRIMIDINE-4,5-DIAMINE [Q00644] - ChemUniverse. ChemUniverse. Available at: [Link]

-

Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. Google Patents.

-

2-chloro-5-fluoro-4-methylpyrimidine - PINPOOLS - B2B better chemical procurement. PINPOOLS. Available at: [Link]

-

Exploring the Properties and Diverse Applications of 2-Chloro-5-Nitro-4,6-Pyrimidinediamine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - NIH. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate. ResearchGate. Available at: [Link]

-

Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - ResearchGate. ResearchGate. Available at: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4-methylpyrimidine 97 13036-57-2 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Chloro-N4-methylpyrimidine-4,5-diamine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The 2-chloro-N4-methylpyrimidine-4,5-diamine core is a heterocyclic scaffold of significant interest in contemporary drug discovery and medicinal chemistry. As a purine isostere, this pyrimidine derivative provides a versatile framework for the design of targeted therapeutics, particularly in the realm of kinase inhibition. Its strategic placement of nitrogen atoms, coupled with reactive sites for chemical modification, allows for the development of potent and selective agents against a range of debilitating diseases, most notably cancer. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of the this compound scaffold. We will delve into the structure-activity relationships (SAR) of its derivatives, present detailed experimental protocols, and explore the signaling pathways they modulate, offering researchers and drug development professionals a thorough understanding of this privileged chemical entity.

Introduction: The Pyrimidine Diamine Core as a Purine Bioisostere

In the landscape of medicinal chemistry, the principle of bioisosterism—the substitution of atoms or groups with other chemical entities that retain similar biological activity—is a cornerstone of rational drug design. Purines, the fundamental building blocks of nucleic acids, are also key components of essential cofactors and signaling molecules like ATP. Consequently, enzymes that interact with purines, such as kinases, are prime targets for therapeutic intervention.

The 2,4-diaminopyrimidine motif is a well-established purine isostere, capable of mimicking the hydrogen bonding patterns of adenine to interact with the hinge region of kinase active sites.[1] The this compound scaffold represents a highly functionalized and strategic iteration of this core. The key features that make this scaffold a "privileged structure" in drug discovery include:

-

The 2,4-Diaminopyrimidine Core : This arrangement provides the necessary hydrogen bond donors and acceptors to effectively compete with ATP for binding to the kinase hinge region.

-

The 2-Chloro Substituent : This serves as a crucial reactive handle. The chlorine atom can be readily displaced by a variety of nucleophiles, enabling the exploration of a vast chemical space at this position to enhance potency and selectivity.

-

The N4-Methyl Group : This substitution can influence the compound's solubility, metabolic stability, and conformational preferences, offering a point for fine-tuning pharmacokinetic and pharmacodynamic properties.

-

The 5-Amino Group : This provides an additional point for substitution, allowing for the introduction of moieties that can interact with other regions of the target protein, further enhancing affinity and selectivity.

This guide will systematically explore the synthetic pathways to access this versatile scaffold, the structure-activity relationships that govern the biological activity of its derivatives, and its application in the development of targeted therapies.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a multi-step process that begins with commercially available precursors. The general strategy involves the construction of the pyrimidine ring, followed by sequential functionalization at the desired positions. A plausible and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Chloro-4-methylpyrimidine

This initial step involves the selective de-chlorination of a di-chlorinated pyrimidine precursor.

-

Reactants : 2,6-dichloro-4-methylpyrimidine, Zinc powder, Iodine.

-

Solvent : Ethanol/Water mixture.

-

Procedure :

-

To a slurry of 2,6-dichloro-4-methylpyrimidine in an ethanol/water solvent system, add zinc powder and a catalytic amount of iodine.[2]

-

Heat the mixture to reflux (approximately 70°C) and stir for 4 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove excess zinc.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-methylpyrimidine.

-

Step 2: Nitration to form 2-Chloro-4-methyl-5-nitropyrimidine

The subsequent step introduces a nitro group at the 5-position, which will later be reduced to the key amino group.

-

Reactants : 2-chloro-4-methylpyrimidine, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃).

-

Procedure :

-

Dissolve 2-chloro-4-methylpyrimidine in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.[3]

-

Slowly add fuming nitric acid dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to 60°C and stir until the reaction is complete (monitored by TLC).[3]

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

-

Filter the precipitate, wash thoroughly with cold water, and dry to obtain 2-chloro-4-methyl-5-nitropyrimidine.

-

Step 3: Reduction to 2-Chloro-4-methylpyrimidin-5-amine

The nitro group is reduced to an amine, yielding a key diamine intermediate.

-

Reactants : 2-chloro-4-methyl-5-nitropyrimidine, a suitable reducing agent (e.g., Iron powder in acetic acid, or catalytic hydrogenation with Pd/C).

-

Procedure (using Iron/Acetic Acid) :

-

Suspend 2-chloro-4-methyl-5-nitropyrimidine in a mixture of acetic acid and water.

-

Heat the mixture and add iron powder portion-wise.

-

Stir the reaction at reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter through celite to remove the iron salts.

-

Neutralize the filtrate with a base and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-4-methylpyrimidin-5-amine.

-

Step 4: N-Methylation to yield this compound

The final step involves the selective methylation of the 4-amino group. This can be achieved through various methods, including reductive amination or direct alkylation.

-

Reactants : 2-chloro-4-methylpyrimidin-5-amine, Formaldehyde, Sodium borohydride (for reductive amination).

-

Procedure (Reductive Amination) :

-

Dissolve 2-chloro-4-methylpyrimidin-5-amine in a suitable solvent such as methanol.

-

Add aqueous formaldehyde and stir for a short period to form the Schiff base intermediate.

-

Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the final this compound scaffold.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Applications in Medicinal Chemistry: Targeting Protein Kinases

The this compound scaffold has proven to be a highly effective core for the development of potent and selective kinase inhibitors. Its ability to mimic the purine structure allows it to effectively compete with ATP for binding to the kinase active site. The strategic placement of functional groups enables fine-tuning of the molecule's properties to achieve desired therapeutic effects.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. Several CDK inhibitors based on the 2,4-diaminopyrimidine scaffold have been developed.[1][5][6]

Derivatives of the this compound core have shown potent inhibitory activity against various CDKs, including CDK2 and CDK9.[7][8][9] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: CDK Inhibition

Derivatives of the scaffold act as ATP-competitive inhibitors. The diaminopyrimidine core forms key hydrogen bonds with the hinge region of the CDK active site, while substituents at the 2- and 5-positions can extend into other pockets to enhance potency and selectivity.

Signaling Pathway: CDK-Mediated Cell Cycle Progression

Caption: Inhibition of CDK2 by 2,4-diaminopyrimidine derivatives arrests the cell cycle.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[10] Mutations that lead to the constitutive activation of EGFR are found in various cancers, particularly non-small cell lung cancer (NSCLC). The 2,4-diaminopyrimidine scaffold has been successfully employed in the design of potent EGFR inhibitors.[10][11][12]

Specifically, derivatives of the this compound core have been investigated as inhibitors of both wild-type and mutant forms of EGFR, including the T790M resistance mutation.[11][12]

Mechanism of Action: EGFR Inhibition

Similar to CDK inhibitors, EGFR inhibitors based on this scaffold compete with ATP for binding to the intracellular kinase domain of the receptor. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, ultimately leading to a reduction in tumor cell proliferation and survival.

Signaling Pathway: EGFR-Mediated Proliferation and Survival

Caption: 2,4-diaminopyrimidine derivatives inhibit EGFR signaling, blocking proliferation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of derivatives of the this compound scaffold is highly dependent on the nature of the substituents at the 2-, 4-, and 5-positions. A systematic exploration of these positions has led to a deeper understanding of the SAR for this class of compounds.

-

C2-Position : The chlorine atom at the C2 position is a key site for modification. Substitution with various anilines or other aromatic amines has been shown to be crucial for potent kinase inhibition. The nature of the substituent on the aniline ring can significantly impact potency and selectivity. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the pyrimidine ring and influence binding affinity.

-

N4-Position : The N4-methyl group is important for maintaining a favorable conformation and can contribute to improved pharmacokinetic properties. While the methyl group is often optimal, variations at this position can be explored to fine-tune the molecule's profile.

-

C5-Position : The 5-amino group provides an opportunity for further derivatization. Introduction of small alkyl or aryl groups at this position can lead to interactions with specific pockets within the kinase active site, thereby enhancing selectivity. For instance, in the context of CDK inhibitors, a small substituent at the C5 position can improve selectivity for CDK9 over other CDKs.

Table 1: Representative SAR Data for 2,4-Diaminopyrimidine-Based Kinase Inhibitors

| Compound ID | C2-Substituent | C5-Substituent | Target Kinase | IC50 (nM) | Reference |

| 3g | N-(4-fluorophenyl) | H | CDK2 | 83 | [7] |

| 3c | N-phenyl | H | CDK9 | 65 | [7] |

| 20a | N-(4-sulfamoylphenyl) | methyl | CDK2 | 4 | [8] |

| 20a | N-(4-sulfamoylphenyl) | methyl | CDK9 | 9 | [8] |

| 22 | N-(2-sulfamoylphenyl) | H | CDK7 | 7.21 | [5] |

Note: The table presents data for related 2,4-diaminopyrimidine derivatives to illustrate general SAR trends.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and privileged core in medicinal chemistry. Its synthetic accessibility and the presence of multiple points for chemical modification make it an ideal starting point for the development of novel targeted therapeutics. The proven success of its derivatives as potent kinase inhibitors, particularly against CDKs and EGFR, underscores its importance in the field of oncology.

Future research in this area will likely focus on:

-

Enhancing Selectivity : The development of highly selective inhibitors is crucial to minimize off-target effects and improve the therapeutic window. Further exploration of the chemical space around the scaffold, guided by computational modeling and structural biology, will be key to achieving this.

-

Overcoming Drug Resistance : The emergence of drug resistance is a major challenge in cancer therapy. The design of next-generation inhibitors based on this scaffold that can effectively target resistant mutants of kinases will be a major focus.

-

Exploring New Therapeutic Areas : While the primary focus has been on oncology, the versatility of the scaffold suggests that its derivatives may have applications in other therapeutic areas, such as inflammatory and neurodegenerative diseases.

References

-

SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (n.d.). National Institutes of Health. [Link]

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). National Institutes of Health. [Link]

-

4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. (n.d.). PubMed. [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). National Institutes of Health. [Link]

-

Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][6]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). National Institutes of Health. [Link]

-

Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. (n.d.). National Institutes of Health. [Link]

-

Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. (n.d.). ACS Publications. [Link]

-

SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (n.d.). RSC Publishing. [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.).

-

Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (n.d.). ACS Publications. [Link]

-

Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. (2016). National Institutes of Health. [Link]

Sources

- 1. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 2-Chloro-N4-methylpyrimidine-4,5-diamine: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic molecules with a vast spectrum of pharmacological activities.[1][2][3][4] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2][3] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made pyrimidine and its derivatives a focal point for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[1][5][6][7][8] This guide delves into the untapped potential of a specific, yet promising, derivative: 2-Chloro-N4-methylpyrimidine-4,5-diamine . We will explore its structural features, infer potential biological activities based on analogous compounds, and provide a comprehensive roadmap for its investigation and validation in a drug discovery setting.

Molecular Profile and Synthetic Strategy

1.1. Structural Features of this compound

This compound is a substituted pyrimidine characterized by several key functional groups that are ripe for medicinal chemistry exploration:

-

A Pyrimidine Core: The foundational heterocyclic ring.

-

A Chlorine Atom at the C2 Position: A versatile handle for nucleophilic substitution, allowing for the introduction of a wide variety of substituents to modulate activity and physicochemical properties.[9][10]

-

An Amino Group at the C5 Position: A potential hydrogen bond donor and a site for further derivatization.

-

A Methylamino Group at the C4 Position: This group can influence solubility and interactions with biological targets.

The strategic placement of these functionalities suggests that this compound can serve as a crucial intermediate in the synthesis of more complex, biologically active molecules.[11][12]

1.2. Proposed Synthetic Workflow

The synthesis of this compound can be approached through a multi-step process, likely commencing from commercially available pyrimidine precursors. A plausible synthetic route is outlined below. This proposed workflow is based on established pyrimidine chemistry and offers a logical path to obtaining the target compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities: An Evidence-Based Exploration

While direct studies on this compound are not yet prevalent in the literature, the extensive research on structurally similar pyrimidine derivatives allows us to hypothesize several promising avenues for its biological activity.

2.1. Anticancer Potential

The pyrimidine scaffold is a well-established pharmacophore in oncology.[1][2] Numerous pyrimidine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5][13][14]

2.1.1. Kinase Inhibition

A significant number of kinase inhibitors feature a pyrimidine core, which often acts as a hinge-binding motif in the ATP-binding pocket of kinases. The 2,4-diaminopyrimidine scaffold, in particular, is a known feature in inhibitors of kinases such as EGFR and CDK.[15][16][17] The structural attributes of this compound make it a prime candidate for development as a kinase inhibitor. The chloro- and amino-substituents can be further modified to optimize binding affinity and selectivity for specific kinases implicated in cancer progression.

2.1.2. Cytotoxicity

Derivatives of pyrimidine have shown direct cytotoxic activity against various cancer cell lines, including those of the breast, liver, colon, and lung.[5][13][18] The presence of the chlorine atom in our target compound could contribute to its cytotoxic potential, either directly or as a site for derivatization to enhance this effect.

2.2. Antimicrobial Activity

Chloropyrimidines have been identified as a class of antimicrobial agents with significant in vitro activity against bacteria and fungi.[9][10] The pyrimidine ring is also a core component of several antibacterial and antifungal drugs.[7][19][20]

2.2.1. Antibacterial and Antitubercular Activity

Studies have shown that pyrimidine derivatives with substitutions at the 2 and 6 positions can exhibit potent antimycobacterial activity.[9] This suggests that this compound could serve as a starting point for the development of novel antitubercular agents. Its potential against other pathogenic bacteria, both Gram-positive and Gram-negative, also warrants investigation.[19][21]

2.2.2. Antifungal Activity

Certain pyrimidine derivatives have demonstrated potent activity against pathogenic fungi.[9] The exploration of this compound and its derivatives for antifungal properties could lead to the discovery of new treatments for fungal infections.

2.3. Anti-inflammatory and Antioxidant Properties

The pyrimidine scaffold has also been associated with anti-inflammatory and antioxidant activities.[6][7] These properties are often linked to the molecule's ability to scavenge free radicals or modulate inflammatory pathways.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a systematic and rigorous experimental approach is essential. The following protocols provide a framework for the initial screening and characterization of this compound.

3.1. In Vitro Cytotoxicity Assays

A crucial first step in assessing anticancer potential is to determine the compound's cytotoxicity against a panel of human cancer cell lines.

3.1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][13][14]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][14]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative Cytotoxicity

| Compound/Derivative | Cell Line | Assay | IC50 (µM) |

| This compound | MCF-7 (Breast) | MTT | To be determined |

| This compound | HepG2 (Liver) | MTT | To be determined |

| This compound | A549 (Lung) | MTT | To be determined |

| Doxorubicin (Control) | MCF-7 (Breast) | MTT | Reference value |

3.2. Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of this compound, its activity against a panel of pathogenic bacteria and fungi should be assessed.

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis, Candida albicans).

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Spectrum

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | To be determined |

| Escherichia coli | ATCC 25922 | To be determined |

| Mycobacterium tuberculosis | H37Rv | To be determined |

| Candida albicans | ATCC 90028 | To be determined |

| Ciprofloxacin (Control) | E. coli | Reference value |

3.3. Kinase Inhibition Assay

To investigate the potential of this compound as a kinase inhibitor, in vitro kinase assays are essential.

3.3.1. In Vitro Kinase Assay Workflow

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Future Directions and Optimization

The initial biological evaluation of this compound will provide critical insights into its therapeutic potential. Positive results in any of the aforementioned assays will pave the way for further investigation and optimization.

Structure-Activity Relationship (SAR) Studies: Should the parent compound exhibit promising activity, a systematic SAR study should be undertaken. The chlorine atom at the C2 position is an ideal site for introducing a diverse range of substituents to enhance potency and selectivity. Similarly, modifications at the N4 and C5 positions can be explored.

Mechanism of Action Studies: For compounds demonstrating significant anticancer or antimicrobial activity, further studies to elucidate the underlying mechanism of action will be crucial. This could involve investigating effects on cell cycle progression, apoptosis induction, or specific enzyme inhibition.

In Vivo Efficacy Studies: Promising lead compounds will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

Conclusion

This compound represents a molecule of significant interest for drug discovery. Its versatile chemical structure, combined with the proven track record of the pyrimidine scaffold in medicinal chemistry, suggests a high probability of uncovering valuable biological activities. The experimental roadmap outlined in this guide provides a robust framework for researchers to systematically explore the potential of this compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

-

Kamal, A., et al. (2008). Chloropyrimidines as a new class of antimicrobial agents. PubMed. Available at: [Link]

-

El-Sayed, W. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

-

Papadopoulou, C., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Available at: [Link]

-

Ahmed, S. A., et al. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University. Available at: [Link]

-

Shaik, A. B., et al. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PubMed Central. Available at: [Link]

-

Kumar, R., et al. (2022). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. Available at: [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

-

Agrawal, V. K., et al. (2014). Chloropyrimidines as a New Class of Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Ghorab, M. M., et al. (2018). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. ResearchGate. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2018). Antibacterial activity of chloropyrazine-tethered pyrimidine hybrids. ResearchGate. Available at: [Link]

-

El-Gazzar, A. R. B. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. Available at: [Link]

-

Nerkar, B. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]

-

Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal. Available at: [Link]

-

Verma, V., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Jafar, N. N., et al. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao. Available at: [Link]

-

Jafar, N. N., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

ACS Publications. (2017). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2018). N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a Novel ALK Inhibitor, Induces Cell Cycle Arrest and Apoptosis Through Inhibiting ALK and Its Downstream Pathways in Karpas299 and H2228 Cells. PubMed. Available at: [Link]

- Google Patents. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

-

El-Hashash, M. A., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Jafar, N. N., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

Wang, L., et al. (2013). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

-

Jonak, J. P., et al. (1972). Synthesis and Biological Activity of Some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3. Journal of Medicinal Chemistry. Available at: [Link]

-

Sedić, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PubMed Central. Available at: [Link]

-

An, B., et al. (2025). The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance. PubMed. Available at: [Link]

-

Li, Y., et al. (2011). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. PubMed Central. Available at: [Link]

-

Zhu, H., et al. (2015). Discovery of novel 5-fluoro- N2, N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. PubMed. Available at: [Link]

-

Oh, S., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Available at: [Link]

- Google Patents. (2023). Pyrimidine-2,4-diamine derivatives and their preparation process and use. Google Patents.

-

Ryu, J. H., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). PubMed. Available at: [Link]

-

Pharmaffiliates. (n.d.). 2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-N5-methylpyrimidine-4,5,6-triamine. Pharmaffiliates. Available at: [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of novel 5-fluoro- N2, N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 20. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 21. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

A Technical Guide to the Role of 2-Chloro-N4-methylpyrimidine-4,5-diamine in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in potent therapeutic agents, particularly kinase inhibitors.[1][2] This guide delves into the specific role of a key pyrimidine derivative, 2-Chloro-N4-methylpyrimidine-4,5-diamine , as a versatile and critical building block in the design and synthesis of targeted kinase inhibitors. We will explore the chemical rationale behind its utility, its function in mimicking ATP to interact with the kinase hinge region, and its application in the synthesis of inhibitors for crucial oncogenic targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). This document serves as a technical resource, providing detailed synthetic insights, structure-activity relationship (SAR) analysis, and actionable protocols for researchers in the field of drug discovery.

Introduction: The Kinase Target and the Pyrimidine Advantage

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[3][4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[5] Small molecule kinase inhibitors function primarily by competing with adenosine triphosphate (ATP) for binding within the enzyme's catalytic site.

The pyrimidine ring, a core component of the natural ATP ligand adenine, has proven to be an exceptionally effective scaffold for kinase inhibitor design.[6] Its nitrogen atoms and planar structure allow it to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively anchoring the inhibitor.[7] Fused pyrimidine systems, such as pyrazolopyrimidines and pyridopyrimidines, are particularly effective as they are isosteres of the adenine ring of ATP, allowing them to mimic these key binding interactions.[6] The strategic functionalization of the pyrimidine core allows for the optimization of potency, selectivity, and pharmacokinetic properties.

The Star Player: this compound

Among the vast arsenal of pyrimidine-based starting materials, this compound stands out for its strategic combination of reactive sites.

-

The 2-Chloro Group: This is the primary reactive handle. The chlorine atom is an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of substituents at the C2 position, which often project into the solvent-exposed region of the ATP pocket, enabling the modulation of selectivity and physical properties.

-

The 4,5-Diamine Groups: These adjacent amino groups are perfectly positioned for cyclization reactions. This is the key feature that allows this molecule to serve as a precursor to purine analogs.[8] By reacting the diamine with a one-carbon synthon (like formic acid or an orthoformate), an imidazole ring can be fused onto the pyrimidine core, creating the purine scaffold that is a bioisostere of adenine.[9]

-

The N4-Methyl Group: This group can influence the electronic properties and steric profile of the molecule, potentially fine-tuning binding interactions and metabolic stability.

This unique arrangement of functional groups makes this compound a powerful and versatile intermediate for building complex, high-affinity kinase inhibitors.

Mechanism of Action: Hinge Binding and ATP Competition

The primary mechanism by which inhibitors derived from this scaffold exert their effect is through competitive inhibition at the ATP-binding site. The pyrimidine core forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. For instance, in EGFR, inhibitors often form hydrogen bonds with the key hinge residue Met793.[10][11]

Below is a conceptual diagram illustrating the general strategy of using the diamine to construct a purine-like core that effectively mimics ATP's interaction with the kinase hinge.

Caption: General workflow from the starting pyrimidine to a functional kinase inhibitor.

Case Studies in Kinase Inhibitor Synthesis

The versatility of this compound is best illustrated through its application in synthesizing inhibitors for different kinase families.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[12] N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of both CDK2 and CDK9.[13] The synthesis of such compounds often starts from a related 2-chloropyrimidine precursor.

Example Synthetic Protocol: General Synthesis of N2,N4-Disubstituted Pyrimidine-2,4-diamine Inhibitors

This protocol is a generalized representation based on common synthetic strategies for this class of compounds.[13][14]

-

Step 1: Nucleophilic Substitution at C4. Start with a 2,4-dichloropyrimidine. React with a desired aniline or amine (R¹-NH₂) in a suitable solvent like isopropanol with a base (e.g., DIPEA) to selectively substitute the more reactive C4 chlorine.

-

Step 2: Nucleophilic Substitution at C2. The resulting 2-chloro-N4-substituted-pyrimidin-4-amine is then reacted with a second amine (R²-NH₂), often requiring higher temperatures or palladium catalysis (Buchwald-Hartwig amination), to yield the final N2,N4-disubstituted pyrimidine-2,4-diamine.

-

Step 3: Purification. The final product is purified using column chromatography on silica gel, followed by characterization using ¹H NMR, ¹³C NMR, and mass spectrometry.

The 4,5-diamine functionality of our lead compound allows for the creation of more complex, fused ring systems that can also target CDKs with high potency.[15]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase whose hyperactivity is implicated in several cancers, particularly non-small cell lung cancer (NSCLC).[3][16] Many successful EGFR inhibitors, such as Gefitinib, feature a quinazoline core, which is structurally related to the purine core derivable from this compound. Dianilinopyrimidines have also been developed as potent EGFR inhibitors.[17]

The synthesis of these inhibitors often involves a nucleophilic aromatic substitution reaction where an aniline derivative displaces the 2-chloro group of a pyrimidine scaffold.[10][17]

Caption: A typical workflow for the synthesis and evaluation of novel kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core structure derived from this compound provides crucial SAR data.

-

Substituent at C2: The group introduced via SNAr at the C2 position is critical. For many CDK and EGFR inhibitors, this is often an aniline or a related aromatic amine. Substitutions on this aniline ring can drastically alter potency and selectivity by forming additional interactions in the ATP pocket or by influencing the overall conformation of the inhibitor.[13][17]

-

Fusion of the Imidazole Ring: Cyclization of the 4,5-diamine creates a purine or purine-like scaffold. Substituents on this newly formed ring can be used to probe deeper pockets of the active site, often leading to increased potency and selectivity over other kinases.[6]

-

Modifications at N4: While less commonly explored, altering the N4-methyl group to other small alkyl or functionalized groups can impact solubility and cell permeability.

Table 1: Example SAR Data for Pyrimidine-Based Kinase Inhibitors (Note: This is a representative table. Actual values are compound-specific and can be found in the cited literature.)

| Compound Series | Target Kinase | R¹ at C4 Position | R² at C2 Position | IC₅₀ (nM) | Reference |

| Dianilinopyrimidine | EGFR | 3-ethynylphenyl | 4-(3-fluorobenzamido)phenyl | 56 | [17] |

| Pyrimidine-2,4-diamine | CDK2 | Phenyl | 4-sulfamoylphenyl | 83 | [13] |

| Pyrimidine-2,4-diamine | CDK9 | Thiazol-2-yl | 4-morpholinophenyl | 65 | [13] |

| Pyrrolo[2,3-d]pyrimidine | CDK9 | H | 4-(piperazin-1-ylsulfonyl)phenyl | <10 | [15] |

Conclusion and Future Directions

This compound is a quintessential example of a privileged chemical scaffold in modern drug discovery. Its pre-activated sites for sequential, regioselective reactions—nucleophilic substitution at C2 and cyclization across the 4,5-diamines—provide an efficient and modular route to a diverse range of purine analogs and other complex heterocyclic systems. This versatility has cemented its role in the development of inhibitors targeting critical kinases like CDKs and EGFR.

Future work will likely focus on leveraging this scaffold to design next-generation inhibitors, including dual-target inhibitors and covalent inhibitors, to overcome drug resistance and improve therapeutic outcomes.[2][18] The continued exploration of novel cyclization and substitution chemistries will undoubtedly unlock new classes of potent and selective kinase modulators built upon this robust pyrimidine foundation.

References

- Benchchem. A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors.

-

El-Gamal, M. I., et al. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch Pharm (Weinheim). 2025;358(1):e2400163. Available from: [Link]

-

González-García, C., et al. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. 2016. Available from: [Link]

-

Upadhyay, A., et al. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. 2021. Available from: [Link]

-

Hameed, A., et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. 2020. Available from: [Link]

- Benchchem. Application of 2-Chloro-4-methylpyrimidin-5-amine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery.

-

Liu, Y., et al. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. European Journal of Medicinal Chemistry. 2018. Available from: [Link]

-

Wang, S., et al. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. 2021. Available from: [Link]

-

Kufe, D. W., et al. Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. 2003. Available from: [Link]

-

Shehta, W., et al. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. 2025. Available from: [Link]

-

Stanovnik, B. & Svete, J. Synthesis of Purines. Science of Synthesis. 2004. Available from: [Link]

-

Youssif, S., et al. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. 2025. Available from: [Link]

-

ResearchGate. Synthesis of new EGFR inhibitors strategy. [Image]. Available from: [Link]

-

Al-Ostoot, F. H., et al. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. 2023. Available from: [Link]